molecular formula C20H14N4O B5705919 N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide

N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B5705919
M. Wt: 326.4 g/mol
InChI Key: AJIGJYSQWJYMPN-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a phenyl group, and two cyanomethyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with cyanomethylating agents. One common method is the reaction of the carboxylic acid with formaldehyde and trimethylsilyl cyanide in the presence of a copper catalyst. This reaction proceeds through a multi-component coupling mechanism, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale multi-component coupling reactions. The use of copper catalysts, such as copper(I) chloride and copper(II) trifluoromethanesulfonate, is essential for the efficient production of this compound. The reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyanomethyl groups into primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, facilitating chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O/c21-10-12-24(13-11-22)20(25)17-14-19(15-6-2-1-3-7-15)23-18-9-5-4-8-16(17)18/h1-9,14H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIGJYSQWJYMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(CC#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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